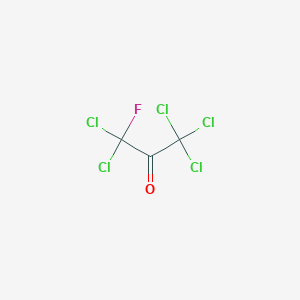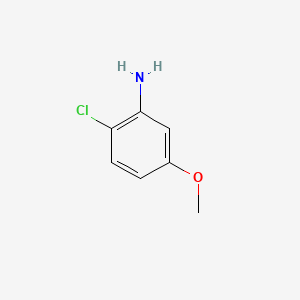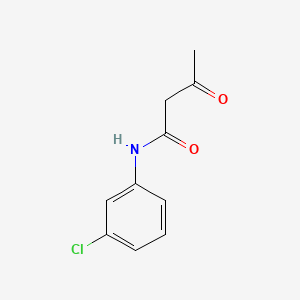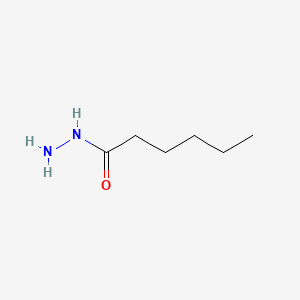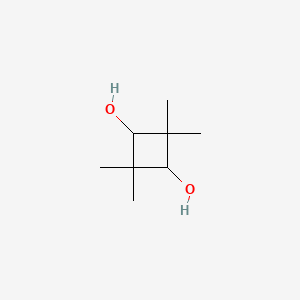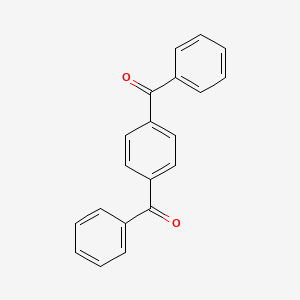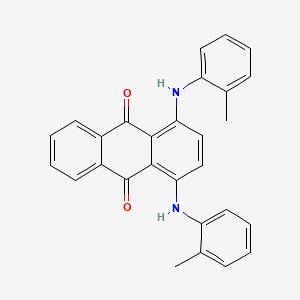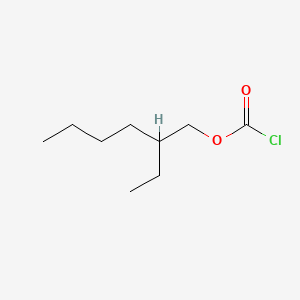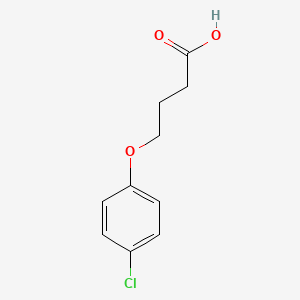
4-(4-Chlorophenoxy)butanoic acid
Vue d'ensemble
Description
4-(4-Chlorophenoxy)butanoic acid is a chemical compound that is related to various other compounds with potential biological activity. It is structurally similar to compounds that have been synthesized and studied for their antimicrobial and antifungal properties. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin leads to the formation of a butanoic acid derivative, which upon further reactions can yield pyridazinone derivatives with biological activity .
Synthesis Analysis
The synthesis of related chlorophenoxy compounds involves multiple steps and can lead to a variety of products depending on the reaction conditions and reagents used. For example, the electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene can yield 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene in a 72% yield using an electrochemical method. The reaction is influenced by the type of acid and the amount of electricity passed through the system . Additionally, carbon-14 labeled compounds, such as 4-[4-[2-[2-[bis(4-chlorophenyl)methoxyethylsulfonyl][1-14C]ethoxy]phenyl]-1,1,1-trifluoro-2-butanone, have been synthesized from 2-bromo[1-14C]acetic acid, indicating the versatility of chlorophenoxy derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure and vibrational spectra of chlorophenoxy derivatives have been extensively studied. For instance, 4-amino-3(4-chlorophenyl) butanoic acid has been analyzed using Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. Computational methods such as Hartree–Fock and density functional theory have been employed to predict molecular electronic energy, geometrical structure, and vibrational spectra. These studies provide insights into the stability of the molecule and the occurrence of intramolecular charge transfer .
Chemical Reactions Analysis
Chlorophenoxy derivatives undergo a variety of chemical reactions, leading to the formation of heterocyclic compounds with expected biological activity. For example, the reaction of a butanoic acid derivative with hydrazines can yield pyridazinone derivatives, which can be further modified to produce dithio derivatives and chloropyridazine derivatives. These compounds can react with various nucleophiles, such as hydrazine hydrate, sodium azide, and anthranilic acid, to produce a range of products with potential biological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenoxy derivatives are influenced by their molecular structure. The vibrational studies of these compounds, as well as the analysis of their hyperpolarizability and natural bond orbital (NBO) analysis, suggest that they have significant electronic properties that could be relevant for various applications. The stability of these molecules is attributed to hyperconjugative interactions and charge delocalization. Moreover, the degradation pathways of related compounds, such as 4-chlorophenol, have been studied in catalytic ozonation processes, revealing the formation of aromatic compounds and carboxylic acids as intermediates .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of the compound 4-(4-Chlorophenoxy)butanoic acid is the estrogen receptor . The estrogen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
It is known to interact with its target, the estrogen receptor, leading to changes in the receptor’s activity . This interaction can influence the regulation of gene expression and affect cellular proliferation and differentiation .
Biochemical Pathways
The biochemical pathways affected by 4-(4-Chlorophenoxy)butanoic acid are primarily those regulated by the estrogen receptor . The downstream effects of these pathways can include changes in cellular proliferation and differentiation .
Result of Action
The molecular and cellular effects of 4-(4-Chlorophenoxy)butanoic acid’s action are largely dependent on its interaction with the estrogen receptor . This interaction can lead to changes in gene expression, cellular proliferation, and differentiation .
Propriétés
IUPAC Name |
4-(4-chlorophenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYAHZSHQIPQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188980 | |
| Record name | 4-(4-Chlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)butanoic acid | |
CAS RN |
3547-07-7 | |
| Record name | 4-CPB | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003547077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CPB | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Chlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4-(4-chlorophenoxy)butanoic acid?
A1: The paper provides the following information about 4-(4-chlorophenoxy)butanoic acid:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



